molecular formula C18H22N6OS B2788740 N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide CAS No. 1285831-64-2

N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide

Cat. No. B2788740
CAS RN: 1285831-64-2
M. Wt: 370.48
InChI Key: LNSCXAJUJRDKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide, commonly known as CCT251545, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CCT251545 belongs to the class of small molecule inhibitors that selectively target the protein phosphatase 4 (PP4) regulatory subunit 3 (PPP4R3A).

Mechanism of Action

The mechanism of action of CCT251545 involves the selective inhibition of PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A, which is a regulatory subunit of the protein phosphatase 4 (N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide) complex. The N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide complex plays a critical role in various cellular processes, including DNA damage repair, cell cycle progression, and apoptosis. The selective inhibition of PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A by CCT251545 disrupts the function of the N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide complex, leading to the activation of the DNA damage response and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
CCT251545 has been reported to have several biochemical and physiological effects, including the induction of cell death in cancer cells, improvement of cardiac function, and neuroprotection. The selective inhibition of PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A by CCT251545 induces DNA damage and activates the DNA damage response, leading to the induction of apoptosis in cancer cells. Moreover, CCT251545 has been shown to improve cardiac function and reduce myocardial injury by inhibiting the activation of the protein kinase C (PKC) pathway. Additionally, CCT251545 has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CCT251545 has several advantages for lab experiments, including its high selectivity and potency against PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A, which makes it a valuable tool for studying the function of the N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide complex. Moreover, CCT251545 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, CCT251545 has some limitations for lab experiments, including its limited solubility in aqueous solutions, which can make it challenging to use in some assays.

Future Directions

There are several future directions for the research on CCT251545, including the development of more potent and selective inhibitors of PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A, the identification of novel therapeutic applications for CCT251545, and the investigation of the mechanisms underlying its neuroprotective effects. Moreover, the development of CCT251545 as a drug candidate for the treatment of cancer and cardiovascular diseases requires further preclinical and clinical studies to evaluate its safety and efficacy.

Synthesis Methods

The synthesis of CCT251545 involves a multi-step process that includes the reaction of 1-cyanocyclohexane carboxylic acid with thionyl chloride, followed by the addition of 1-(3-methylphenyl)tetrazol-5-ylthiol to form the desired compound. The synthesis method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

CCT251545 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The selective inhibition of PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A by CCT251545 has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy. Moreover, CCT251545 has been shown to improve cardiac function and reduce myocardial injury in animal models of heart failure. In addition, CCT251545 has been reported to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-13-7-6-8-15(11-13)24-17(21-22-23-24)26-14(2)16(25)20-18(12-19)9-4-3-5-10-18/h6-8,11,14H,3-5,9-10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSCXAJUJRDKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.